molecular formula C15H14N2O2 B15045019 3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B15045019
M. Wt: 254.28 g/mol
InChI Key: WZKWGBDQOLKCAW-YBEGLDIGSA-N
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Description

3-Hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an aromatic hydrazide derivative. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxyl group and a methylidene group, contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-Hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and bioactivity

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-hydroxy-N-[(Z)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10-

InChI Key

WZKWGBDQOLKCAW-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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